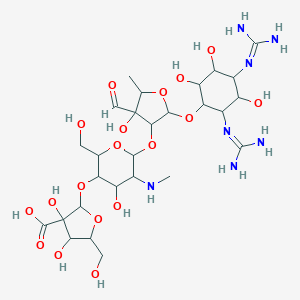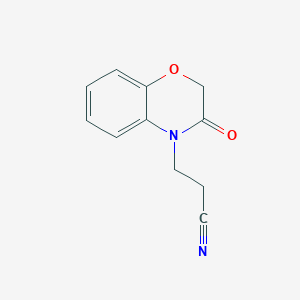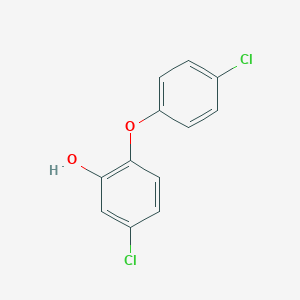
Diclosan
描述
氯代二苯醚,也称为5-氯-2-(对氯苯氧基)苯酚,是一种抗菌剂,属于二苯醚类有机化合物。这类化合物包含两个通过醚键连接的苯环。
作用机制
氯代二苯醚通过抑制烯酰-[酰基载体蛋白]还原酶 (NADH)(也称为 FabI)发挥其抗菌作用。这种酶对细菌的脂肪酸合成途径至关重要。通过抑制 FabI,氯代二苯醚会破坏细菌细胞膜合成,导致细胞死亡。 所涉及的分子靶点和途径包括脂肪酸合成途径和细菌细胞膜完整性 .
生化分析
Biochemical Properties
Diclosan, like its structurally similar compound triclosan, has been found to interact with enzymes involved in cholesterol synthesis . Disorders of cholesterol synthesis were commonly detected with both triclosan and this compound .
Cellular Effects
In vitro toxicogenomics studies have shown that this compound can cause disorders of cholesterol synthesis . This suggests that this compound can have significant effects on cellular processes, particularly those involving the synthesis and regulation of cholesterol.
Molecular Mechanism
It is known that this compound, like triclosan, can inhibit the cyclooxygenase (COX)-2 enzyme with greater potency than it does COX-1 . This inhibition can lead to a decrease in the synthesis of prostanoids, which are involved in inflammation and pain responses .
Metabolic Pathways
Given its structural similarity to triclosan, it is possible that this compound may be involved in similar pathways, including those involving the metabolism of lipids and cholesterol .
准备方法
合成路线和反应条件
氯代二苯醚可以通过一系列涉及氯化和醚化的化学反应合成。主要的合成路线包括用氯气处理苯酚生成5-氯苯酚,然后在碱的存在下与对氯苯酚反应形成醚键。 反应条件通常包括使用乙腈等溶剂和催化剂来促进反应 .
工业生产方法
氯代二苯醚的工业生产涉及使用与实验室合成类似的反应条件进行大规模合成,但经过优化以获得更高的产率和效率。 该过程包括重结晶和色谱等纯化步骤,以确保最终产品的纯度 .
化学反应分析
反应类型
氯代二苯醚会发生各种化学反应,包括:
氧化: 氯代二苯醚可以被氧化形成醌和其他氧化衍生物。
还原: 还原反应可以将氯代二苯醚转化为相应的羟基衍生物。
取代: 卤素取代反应可以将氯原子替换为其他官能团.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 使用氢氧化钠和各种卤化剂等试剂.
主要形成的产物
氧化: 醌和其他氧化的酚类化合物。
还原: 氯代二苯醚的羟基衍生物。
科学研究应用
化学: 用作二苯醚化学和反应研究的模型化合物。
生物学: 研究其对各种细菌菌株(包括幽门螺杆菌)的抗菌活性.
医学: 在开发抗菌剂和消毒剂方面的潜在应用。
工业: 用于抗菌涂层和材料的配方中.
相似化合物的比较
类似化合物
三氯生: 另一种具有类似抗菌特性的二苯醚化合物。
六氯酚: 一种用作抗菌剂的氯化酚类化合物。
氯代二甲苯酚: 一种具有广谱抗菌活性的氯化酚类化合物
氯代二苯醚的独特性
氯代二苯醚的独特之处在于它特异性地抑制 FabI 酶,使其对某些细菌菌株(如幽门螺杆菌)特别有效。
属性
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNQFCJOHGOKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187464 | |
| Record name | Soneclosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3380-30-1 | |
| Record name | 4,4′-Dichloro-2-hydroxydiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soneclosan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soneclosan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Soneclosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-(4-chlorophenoxy)phenol; [DCPP] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SONECLOSAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814H7B74XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diclosan exert its antibacterial effect? What are the downstream consequences of this interaction?
A1: this compound targets the enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis [, ]. This enzyme, also known as FabI, catalyzes the NADH-dependent reduction of alpha,beta-unsaturated fatty acids attached to the acyl carrier protein. By inhibiting ENR, this compound disrupts the elongation cycle of fatty acid synthesis, ultimately leading to bacterial cell death.
Q2: The research mentions that this compound forms a complex with ENR. Is there structural data available for this interaction?
A2: Yes, research has successfully crystallized Helicobacter pylori ENR in complex with NADH and this compound []. X-ray crystallography data was collected at a resolution of 2.3 Å. This structural information is highly valuable for understanding the specific interactions between this compound and its target enzyme, which can be crucial for structure-based drug design efforts.
Q3: Are there any concerns regarding the environmental impact of this compound?
A3: Yes, there are concerns about the release of Triclosan (2,4,4'-Trichloro-2'-hydroxydiphenyl ether), a closely related compound to this compound, into the environment []. Due to its structural similarity to thyroid hormones, Triclosan is considered a potential endocrine disruptor and may have adverse effects on wildlife and human health. While the research doesn't specifically address this compound's environmental impact, its structural similarity to Triclosan suggests that similar concerns might exist. Further research is needed to fully understand the environmental fate and potential risks associated with this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


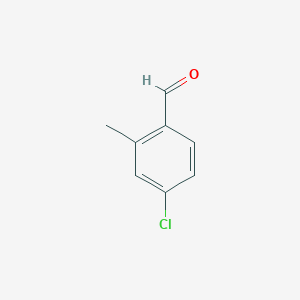

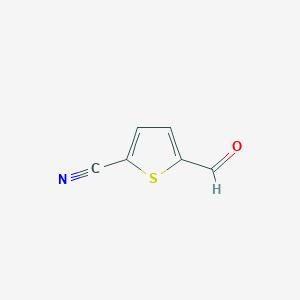
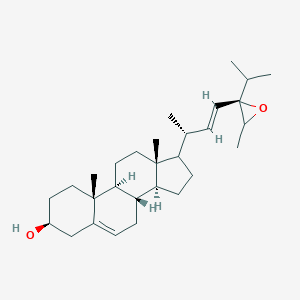


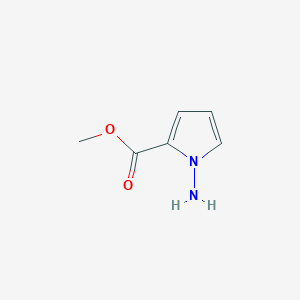

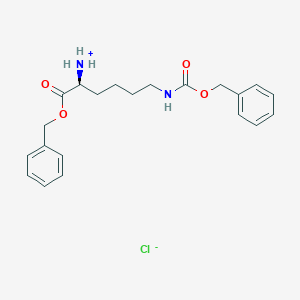


![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
